molecular formula C17H14N2O3 B2553697 1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide CAS No. 1334375-31-3

1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide

Numéro de catalogue: B2553697
Numéro CAS: 1334375-31-3
Poids moléculaire: 294.31
Clé InChI: XLYWVBXIGMMVIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-(Furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide is a novel chemical entity designed for pharmaceutical research and development, strictly for Research Use Only. This compound features a hybrid architecture combining a furan-substituted isoxazole core with a N-phenylcyclopropanecarboxamide group, a structural motif prevalent in investigational anticancer agents . Isoxazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant anticancer properties . Recent scientific literature highlights that structurally analogous isoxazole-carboxamide compounds have exhibited potent and selective antiproliferative activity against a diverse panel of human cancer cell lines, such as melanoma (B16F1), colorectal adenocarcinoma (Caco-2), and hepatocellular carcinoma (HepG2) . The mechanism of action for this class of compounds is an active area of investigation, but research on similar molecules suggests potential involvement in disrupting critical cellular signaling pathways or inducing cell cycle arrest . The integration of the furan heterocycle is a strategic design element aimed at modulating the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. This reagent is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules targeting various diseases. Researchers are exploring its potential, particularly in oncology, where nano-formulation strategies of potent isoxazole derivatives have been shown to significantly enhance cytotoxic efficacy, underscoring the high research value of this chemical series .

Propriétés

IUPAC Name

1-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(18-12-5-2-1-3-6-12)17(8-9-17)15-11-14(22-19-15)13-7-4-10-21-13/h1-7,10-11H,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYWVBXIGMMVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NOC(=C2)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where specific reagents are used to introduce oxygen atoms into the molecule.

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms from the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Applications De Recherche Scientifique

1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide exhibits significant biological activity, particularly as an inhibitor of specific kinases implicated in cancer cell proliferation. The following sections detail its mechanisms of action and therapeutic potential.

Research Applications

  • Cancer Therapy :
    • The primary application of 1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide lies in its potential as a therapeutic agent in cancer treatment. Its ability to inhibit specific kinases positions it as a valuable candidate for developing new anticancer drugs .
  • Anti-inflammatory Therapies :
    • Due to its unique structure, there is potential for this compound to be explored in anti-inflammatory therapies. The furan and isoxazole rings may provide additional biological effects that could be beneficial in treating inflammatory diseases.
  • Scaffold for Drug Development :
    • The compound's unique combination of functional groups makes it an attractive scaffold for synthesizing other biologically active compounds. Researchers can modify its structure to enhance pharmacological properties or develop new derivatives with improved efficacy.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of 1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide:

Cytotoxic Activity

A comparative study on the cytotoxic effects of various compounds revealed that 1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide demonstrated promising results against cancer cell lines, with significant reductions in cell viability observed at certain concentrations.

CompoundIC50 (µM)
1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide0.18
Staurosporine5.07
5-Fluorouracil5.18

Apoptosis Induction

The compound was found to induce apoptosis in specific cancer cell lines through upregulation of pro-apoptotic genes (e.g., p53) and downregulation of anti-apoptotic genes (e.g., Bcl-2). Flow cytometric analysis indicated that treatment led to cell cycle arrest at the G2/M phase, further supporting its role as a potential anticancer agent .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

5-(5-(Furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C6)

  • Structure: Shares the 5-(furan-2-yl)isoxazol-3-yl moiety but incorporates a dihydropyrimidinone core substituted with a 4-methoxyphenyl and trifluoromethyl group.
  • Key Differences: The dihydropyrimidinone ring introduces partial saturation, reducing aromaticity compared to the fully aromatic cyclopropane carboxamide in the target compound. NMR Data: Distinct NH signals at δ 9.92 and 7.74 ppm indicate hydrogen-bonding interactions absent in the target compound .

5-(5-(Furan-2-yl)isoxazol-3-yl)-4-p-tolyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one (C8)

  • Structure : Similar to C6 but replaces 4-methoxyphenyl with a p-tolyl group.
  • Key Differences: The methyl substituent on the phenyl ring increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide

  • Structure : Replaces the isoxazole-furan system with an oxazole ring and substitutes the cyclopropane with a branched alkyl chain.
  • Key Differences: Oxazole lacks the oxygen atom in the isoxazole ring, reducing hydrogen-bonding capacity. Molecular Weight: 260.33 g/mol, significantly lower than the target compound’s estimated molecular weight (~300–350 g/mol) .

Fluorophenyl Dihydroisobenzofuran Derivatives

  • Structure: Features a dihydroisobenzofuran core with fluorophenyl and dimethylaminopropyl substituents.
  • Key Differences: The fluorine atom enhances electronegativity and metabolic stability compared to the furan ring. The dimethylaminopropyl chain introduces basicity, which may affect pharmacokinetic properties like blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
1-(5-(Furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide C₁₇H₁₅N₃O₃ (estimated) ~309.32 Cyclopropane, phenyl, isoxazole-furan Fully aromatic, rigid scaffold
C6 (Dihydropyrimidinone derivative) C₁₉H₁₅F₃N₄O₄ 420.34 4-Methoxyphenyl, trifluoromethyl Partially saturated core
C8 (Dihydropyrimidinone derivative) C₂₀H₁₇F₃N₄O₃ 404.37 p-Tolyl, trifluoromethyl Increased lipophilicity
N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide C₁₅H₂₀N₂O₂ 260.33 2,6-Dimethylphenyl, isopropyl Oxazole core, steric hindrance
Fluorophenyl dihydroisobenzofuran derivative C₁₈H₁₉FN₂O₂ (estimated) ~326.36 4-Fluorophenyl, dimethylaminopropyl Fluorine-enhanced stability, basic side chain

Research Findings and Implications

  • Solubility: The cyclopropane carboxamide’s rigid structure may limit solubility in polar solvents compared to the more flexible dihydropyrimidinone analogs .
  • Biological Activity : While direct data are unavailable, the oxazole derivative () highlights the importance of heterocycle choice; isoxazole’s additional oxygen may improve target binding over oxazole .

Activité Biologique

1-(5-(Furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide is a compound of interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(5-(Furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide is C15H14N2O2C_{15}H_{14}N_{2}O_{2}, with a molecular weight of approximately 254.29 g/mol. The compound features a cyclopropanecarboxamide moiety linked to an isoxazole and a furan ring, contributing to its unique chemical behavior.

Synthesis

The synthesis typically involves several steps:

  • Formation of the Isoxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Coupling with Furan : The furan moiety is introduced through electrophilic substitution.
  • Final Coupling : The phenyl group is attached via coupling reactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds with isoxazole and furan rings exhibit significant antimicrobial activity. For instance, derivatives similar to 1-(5-(Furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that the compound may possess anticancer properties. A study highlighted its ability to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it can downregulate pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

The mechanism of action for 1-(5-(Furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound could modulate receptors related to pain and inflammation, leading to reduced symptoms.

Case Studies and Research Findings

Several case studies have been published regarding the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study showed that derivatives containing the isoxazole ring exhibited significant antibacterial activity, suggesting a promising avenue for developing new antibiotics .
  • Cancer Research : In a clinical trial context, compounds with structural similarities were evaluated for their anticancer potential, demonstrating effectiveness in inhibiting tumor growth in xenograft models .
  • Inflammatory Disease Models : Experimental models of arthritis showed that treatment with similar compounds resulted in decreased inflammation and joint damage .

Q & A

Q. What are the optimal synthetic routes for 1-(5-(furan-2-yl)isoxazol-3-yl)-N-phenylcyclopropanecarboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclopropane ring formation coupled with isoxazole functionalization. A recommended approach is to use a carbamate intermediate (e.g., phenyl chloroformate) for amide bond formation under controlled conditions. For example:

  • Step 1: React 5-(furan-2-yl)isoxazol-3-amine with phenyl chloroformate in dichloromethane (DCM) using N-ethyl-N,N-diisopropylamine as a base at 30°C for 3 hours to form the carbamate intermediate .
  • Step 2: Introduce the cyclopropane moiety via a nucleophilic substitution or [2+1] cycloaddition. Optimize stoichiometry and temperature to avoid side reactions (e.g., ring-opening).
    Yield improvements can be achieved by:
    • Purifying intermediates via column chromatography.
    • Using anhydrous solvents to minimize hydrolysis.
    • Monitoring reaction progress via LC-MS for real-time adjustments .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

Methodological Answer: A multi-technique approach is critical:

  • 1H/13C NMR: Key signals include:
    • Cyclopropane protons (δ 1.2–1.8 ppm, split due to ring strain).
    • Furan protons (δ 6.3–7.4 ppm, coupling with isoxazole).
    • Aromatic protons from the phenyl group (δ 7.2–7.6 ppm) .
  • IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and isoxazole C=N absorption (~1550 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of cyclopropane or furan moieties) .

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Ideal for dissolution at 1–10 mM concentrations for biological assays.
  • Hydrogen-bonding solvents (MeOH, EtOH): Use for crystallization but avoid prolonged storage due to potential esterification of the carboxamide.
  • Stability: Conduct accelerated degradation studies under varying pH (2–9) and UV light. Monitor via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes with hydrophobic pockets).
    • Focus on the cyclopropane’s rigidity and furan’s π-π stacking potential.
    • Validate docking poses with MD simulations (GROMACS) to assess binding stability .
  • QSAR Studies: Corrogate substituent effects (e.g., furan vs. thiophene) on activity using descriptors like logP and polar surface area .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and positive controls (e.g., known kinase inhibitors).
  • Purity Validation: Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) using GC-MS .
  • Dose-Response Curves: Perform IC50/EC50 determinations in triplicate to assess reproducibility .

Q. What strategies are effective for analyzing metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assays: Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor).
    • Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes.
    • Identify metabolites (e.g., hydroxylation of cyclopropane or furan oxidation) using high-resolution mass spectrometry .
  • CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

Q. How can regioselectivity challenges in isoxazole functionalization be resolved?

Methodological Answer: Regioselectivity in isoxazole modifications (e.g., introducing substituents at C-3 vs. C-5) can be controlled via:

  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during synthesis .
  • Catalytic Systems: Use Pd-catalyzed cross-coupling (Suzuki or Sonogashira) for selective C–H activation at the 5-position of isoxazole .
  • DFT Calculations: Predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .

Q. What analytical methods are recommended for studying degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to heat (60°C), humidity (75% RH), and oxidative stress (H2O2).
  • HPLC-DAD/ELSD: Separate degradation products using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).
  • LC-QTOF-MS: Characterize degradation pathways (e.g., cyclopropane ring-opening or amide hydrolysis) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.